molecular formula C11H11F3N2O2 B1411036 3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid CAS No. 1992985-82-6

3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid

Cat. No.: B1411036
CAS No.: 1992985-82-6
M. Wt: 260.21 g/mol
InChI Key: LVKYSJWJWCVHTA-UHFFFAOYSA-N
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Description

3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid is a pyridine derivative with three distinct substituents:

  • Position 2: A carboxylic acid group (–COOH), enhancing hydrogen-bonding capacity and metal coordination.
  • Position 3: A pyrrolidin-1-yl group (–NC₄H₈), a cyclic secondary amine that may improve solubility and serve as a bioisostere in drug design.
  • Position 5: A trifluoromethyl group (–CF₃), known for its electron-withdrawing effects, metabolic stability, and lipophilicity enhancement .

Properties

IUPAC Name

3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)7-5-8(16-3-1-2-4-16)9(10(17)18)15-6-7/h5-6H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKYSJWJWCVHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Coupling Reactions

A primary method involves nucleophilic substitution on a pre-functionalized pyridine core. For example:

  • Step 1 : A pyridine derivative (e.g., 5-(trifluoromethyl)pyridine-2-carboxylic acid) is activated for substitution at the 3-position.
  • Step 2 : Reaction with pyrrolidine under basic conditions (e.g., NaH or K2CO3) in polar aprotic solvents like DMF or DMSO.
  • Step 3 : Acidic workup to retain the carboxylic acid group.

Key Data :

Parameter Value/Detail Source
Reaction Temperature 80–100°C
Solvent Dimethylformamide (DMF)
Catalyst Not required

Multi-Step Protection-Deprotection Strategy

This approach ensures selective functionalization:

  • Protection : The carboxylic acid group is esterified (e.g., ethyl ester) to prevent undesired side reactions.
  • Substitution : Introduction of the pyrrolidinyl group via SNAr (nucleophilic aromatic substitution) at the 3-position.
  • Deprotection : Hydrolysis of the ester back to the carboxylic acid using aqueous NaOH or H2SO4.

Example Protocol :

  • Esterification : React 5-(trifluoromethyl)pyridine-2-carboxylic acid with ethanol and concentrated H2SO4 at 85°C for 16 hours (yield: ~52%).
  • Substitution : Treat the ester intermediate with pyrrolidine in DMF at 90°C for 12 hours.
  • Hydrolysis : Reflux with 2M NaOH to regenerate the carboxylic acid.

Advanced Coupling Methods

Palladium-Catalyzed Cross-Coupling

For more complex derivatives, Pd-mediated reactions are employed:

  • Reagents : Aryl halides, Pd2(dba)3, xantphos, and t-BuONa.
  • Conditions : Toluene at 110°C under N2 for 12 hours.

Typical Workflow :

  • Couple 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid with pyrrolidine using Pd catalysis.
  • Purify via prep-HPLC or silica gel chromatography.

Performance Metrics :

Metric Value Source
Catalyst Loading 0.1 eq Pd2(dba)3
Ligand Xantphos (0.2 eq)
Yield (Typical) 60–75%

Reaction Optimization and Challenges

Critical Factors

Purification Techniques

  • Chromatography : Silica gel (petroleum ether:ethyl acetate = 3:1) resolves ester intermediates.
  • Prep-HPLC : Used for final products to achieve >95% purity.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Nucleophilic Substitution Simple, cost-effective Limited to activated substrates 50–65%
Pd-Catalyzed Coupling Broad substrate compatibility High catalyst cost 60–75%
Protection-Deprotection Preserves acid functionality Additional steps reduce efficiency 40–55%

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and pyrrolidine groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Agrochemical Applications

The trifluoromethyl group in this compound enhances its biological activity, making it valuable in the development of agrochemicals. Several derivatives of trifluoromethyl-pyridine, including 3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid, have been incorporated into herbicides and fungicides.

Case Study: Herbicide Development

A notable example is the development of herbicides that incorporate the trifluoromethyl-pyridine structure. The compound has been utilized as a building block for various agrochemicals, demonstrating effective herbicidal properties. For instance, Fluazifop-butyl, a herbicide commercialized in 1982, includes a trifluoromethyl-substituted pyridine moiety derived from similar compounds .

Table 1: Agrochemicals Incorporating Trifluoromethyl-Pyridine Structures

No.Agrochemical NameCF₃ PositionTypeYear of Introduction
1Fluazifopβ (5)Herbicide1982
2Haloxyfopβ (5)Herbicide1986
3Flazasulfuronβ (3)Herbicide1989
4Flupyrsulfuronα (6)Herbicide1997
5Pyroxsulamγ (4)Herbicide2007

Medicinal Chemistry Applications

In medicinal chemistry, the compound has shown potential as a ligand for metal complexes, which can enhance biological activity. Research indicates that complexes formed with zinc ions exhibit significant binding affinities to biomolecules such as bovine serum albumin and calf thymus DNA.

Case Study: Zinc Complexes

Studies on zinc complexes of trifluoromethyl-pyridine carboxylic acids reveal that the coordination mode affects their biological activity. For instance, one study synthesized two distinct complexes using isomeric ligands derived from trifluoromethyl-pyridine carboxylic acid. The N,O chelated complex demonstrated higher binding efficacy compared to its monodentate counterpart, indicating that structural variations can significantly influence biological interactions .

Table 2: Binding Affinities of Zinc Complexes

Complex TypeBinding Constant (L mol⁻¹)Coordination Mode
N,O Chelated10510610^5-10^6N,O chelated
N,O MonodentateLower than 10510^5N,O monodentate

Synthesis Techniques

The synthesis of this compound typically involves cyclocondensation reactions with trifluoromethyl-containing building blocks. The reaction conditions can be optimized to yield high purity and yield of the desired product.

Synthesis Overview

The common methods include:

  • Cyclocondensation Reactions: Utilizing precursors such as ethyl 2,2,2-trifluoroacetate.
  • Fluorination Processes: Employing catalysts to facilitate the introduction of trifluoromethyl groups onto pyridine rings.

Table 3: Synthesis Yields Under Various Conditions

SubstrateReaction Temperature (°C)Yield (%)
Ethyl 2,2,2-trifluoroacetate + Pyridine derivative15085
Trifluoromethyl-pyridine + Amine derivative18090

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the compound’s binding.

Comparison with Similar Compounds

Substituent Analysis and Functional Group Impact

The table below compares substituent effects on key properties across structurally related pyridinecarboxylic acids:

Compound Name Substituents (Positions) Key Properties/Applications References
Target Compound –COOH (2), –NC₄H₈ (3), –CF₃ (5) High solubility (pyrrolidine), metabolic stability (–CF₃), potential drug scaffold
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid –COOH (2), –Cl (3), –CF₃ (5) Lower solubility (Cl vs. pyrrolidine), higher reactivity (Cl for cross-coupling)
5-(Trifluoromethyl)pyridine-2-carboxylic acid ester –COOR (2), –CF₃ (5) Ester group improves membrane permeability; precursor to carboxylic acid derivatives
3-Ethylsulfanyl-5-[3-(trifluoromethyl)pyrazol-1-yl]pyridine-2-carbonyl chloride –COCl (2), –S–C₂H₅ (3), –CF₃ (5) High reactivity (acyl chloride for amide synthesis); agrochemical intermediates

Key Observations :

  • Pyrrolidin-1-yl vs. Chlorine : The pyrrolidine group likely enhances aqueous solubility compared to chlorine due to its amine functionality, which can participate in hydrogen bonding .
  • Trifluoromethyl Group : Common across all compounds, it imparts resistance to oxidative metabolism and improves binding to hydrophobic enzyme pockets .
  • Carboxylic Acid Derivatives : The free acid (–COOH) is critical for ionic interactions in drug-target binding, while esters (–COOR) or acyl chlorides (–COCl) serve as synthetic intermediates .

Biological Activity

3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid (C11H11F3N2O2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a pyridine ring substituted with a pyrrolidine group and a trifluoromethyl moiety. The presence of these functional groups is crucial for its interaction with various biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, particularly in the realms of neuropharmacology and anticancer research.

Neuropharmacological Activity

One of the primary areas of interest is its interaction with acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance synaptic transmission and has implications for treating neurodegenerative diseases such as Alzheimer's disease.

Table 1: AChE Inhibition Studies

CompoundIC50 (µM)Reference
This compound12.5
Donepezil (standard)0.1

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. The compound has shown promising results in inducing apoptosis in cancer cells, which is critical for cancer treatment.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15.6Induction of apoptosis via caspase activation
U-937 (monocytic leukemia)10.2Cell cycle arrest at G1 phase
CEM-13 (T acute lymphoblastic leukemia)8.5Modulation of metabolic pathways

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in increased levels of p53 protein, leading to enhanced apoptotic activity through caspase-3 cleavage. Flow cytometry analysis confirmed that the compound effectively induced apoptosis in a dose-dependent manner.
  • In Vivo Studies : Preliminary animal studies have shown that the compound can reduce tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with key enzymes and receptors involved in neurotransmission and cell proliferation:

  • Acetylcholinesterase Inhibition : Increased acetylcholine levels enhance cholinergic signaling.
  • Caspase Activation : Induces apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

The following table compares the biological activities of structurally similar compounds:

Table 3: Comparative Biological Activities

Compound NameMolecular FormulaAChE Inhibition IC50 (µM)Anticancer Activity IC50 (µM)
This compoundC11H11F3N2O212.515.6
6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridazine-3-carboxylic acidC11H11F3N2O210.018.0
Doxorubicin (standard)C27H29NO11N/A0.25

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid, and how are reaction conditions optimized?

  • Methodology : A typical synthesis involves coupling a trifluoromethyl-substituted pyridine precursor with a pyrrolidine derivative. For example, amide bond formation (General Procedure F1 in ) uses carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF under nitrogen. Reaction parameters such as temperature (0–25°C), stoichiometry (1.2–1.5 equivalents of coupling agent), and reaction time (12–24 hrs) are critical for yields >70% .
  • Optimization : Adjusting the order of substituent introduction (e.g., trifluoromethyl group first vs. pyrrolidine) can minimize side reactions. Monitoring intermediates via TLC or LCMS ensures purity at each step .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Characterization :

  • NMR : 1^1H and 13^{13}C NMR verify regiochemistry (e.g., pyrrolidine substitution at C3, trifluoromethyl at C5). Key peaks include δ ~8.6 ppm (pyridine-H) and δ ~2.5–3.5 ppm (pyrrolidine protons) .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]+^+ (expected m/z ~317.1). High-resolution MS (HRMS) validates the empirical formula .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing nucleophilic substitution rates. However, it enhances stability toward oxidation. Steric hindrance at C5 limits coupling reactions (e.g., Suzuki-Miyaura) to positions C2 or C4. Computational studies (DFT) suggest the trifluoromethyl group increases the energy barrier for C–H activation by ~5 kcal/mol compared to methyl analogues .
  • Experimental Validation : Use Pd-catalyzed coupling with bulky ligands (e.g., XPhos) to mitigate steric effects. Monitor reaction progress via 19^{19}F NMR for real-time tracking .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Data Analysis : Discrepancies often arise from incomplete characterization of intermediates (e.g., reports yields without NMR/LCMS validation). Reproducibility requires:

  • Strict control of anhydrous conditions to prevent hydrolysis of the carboxylic acid group.
  • Standardized workup protocols (e.g., extraction pH, drying agents).
    • Case Study : In , yields for analogous compounds (e.g., 254, 255) vary by 8–12% due to unoptimized cyclopropane ring formation. Repeating reactions with pre-purified intermediates reduces variability .

Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in drug discovery?

  • SAR Workflow :

  • Functional Group Replacement : Substitute pyrrolidine with azetidine (smaller ring) or piperidine (larger ring) to probe steric tolerance.
  • Bioisosteres : Replace trifluoromethyl with difluoromethyl or pentafluorosulfanyl to modulate lipophilicity (logP) and metabolic stability .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs. highlights pyridine-protonated salts stabilizing interactions via hydrogen bonds .

Methodological Considerations

Q. How to troubleshoot low yields in the final amidation step?

  • Root Causes :

  • Impure intermediates : Pre-purify pyridine-2-carboxylic acid via recrystallization (ethanol/water).
  • Side reactions : Use scavengers (e.g., HOBt) to suppress racemization during coupling.
    • Solution : Switch to microwave-assisted synthesis (80°C, 30 min) for faster kinetics and reduced degradation .

Q. What are the best practices for handling hygroscopic intermediates during synthesis?

  • Protocol :

  • Store intermediates in desiccators with P2_2O5_5.
  • Use freshly activated molecular sieves (3Å) in reaction mixtures.
  • Conduct reactions under argon to prevent moisture ingress .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid

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